4-((4-chlorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)butanamide
Description
4-((4-Chlorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)butanamide is a sulfonamide-based compound characterized by a butanamide backbone linked to a 4-chlorophenylsulfonyl group and a 5-methylisoxazole moiety. The compound’s design likely leverages the sulfonamide group’s role in enzyme inhibition (e.g., carbonic anhydrase) and the isoxazole ring’s metabolic stability .
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4S/c1-10-9-13(17-21-10)16-14(18)3-2-8-22(19,20)12-6-4-11(15)5-7-12/h4-7,9H,2-3,8H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRRJUSAQBLREY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-((4-chlorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)butanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by empirical data and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of sulfonyl chlorides with amines and isoxazole derivatives. The process can be optimized using various coupling agents and conditions to enhance yield and purity.
Antibacterial Activity
Research indicates that compounds with a sulfonamide moiety exhibit significant antibacterial properties. In a study evaluating a series of related compounds, this compound demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The structure-activity relationship (SAR) analysis suggested that the presence of the chlorophenyl and sulfonamide groups is crucial for enhancing antibacterial efficacy.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. In vitro assays revealed that it possesses strong AChE inhibitory activity, with IC50 values comparable to established inhibitors . The inhibition mechanism was further elucidated through molecular docking studies, which indicated favorable binding interactions between the compound and the active site of AChE.
Anticancer Potential
Recent studies have explored the anticancer potential of sulfonamide derivatives, including our compound of interest. It has shown promising results in inhibiting cancer cell proliferation in various tumor models. The underlying mechanisms appear to involve apoptosis induction and cell cycle arrest .
Case Study 1: Antibacterial Efficacy
In a controlled study, this compound was tested against a panel of bacterial strains. The results indicated that:
- Against Salmonella typhi : Strong activity with an MIC value of 8 µg/mL.
- Against Bacillus subtilis : Moderate activity with an MIC value of 16 µg/mL.
These findings support the compound's potential as a lead candidate for developing new antibacterial agents.
Case Study 2: Acetylcholinesterase Inhibition
A series of derivatives were synthesized and screened for AChE inhibition. The compound exhibited an IC50 value of 2.14 µM, significantly lower than the reference standard thiourea (IC50 = 21.25 µM). This highlights its potential utility in treating neurodegenerative diseases like Alzheimer's .
Data Table
| Biological Activity | Tested Strain/Target | Result | IC50/MIC |
|---|---|---|---|
| Antibacterial | Salmonella typhi | Strong activity | MIC = 8 µg/mL |
| Antibacterial | Bacillus subtilis | Moderate activity | MIC = 16 µg/mL |
| Acetylcholinesterase Inhibition | AChE | Strong inhibition | IC50 = 2.14 µM |
| Urease Inhibition | Urease | Strong inhibition | IC50 = 1.21 µM |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 4-((4-chlorophenyl)sulfonyl)-N-(5-methylisoxazol-3-yl)butanamide, with structural and functional distinctions highlighted:
Structural and Functional Differences
- Substituent Effects: The chloroacetyl group in 2-chloro-N-{4-[(5-methyloxazol-3-yl)sulfamoyl]phenyl}acetamide enhances reactivity for further derivatization, as seen in its synthesis via chloroacetyl chloride and dimethylformamide . The butanamide chain in the target compound may offer conformational flexibility compared to shorter chains (e.g., acetamide or propanamide), influencing binding affinity to target proteins.
- Biological Activity: Compounds with chloro-substituted acyl groups (e.g., 2-chloroacetamide derivatives) are often intermediates for antimicrobial agents, as chloro groups facilitate nucleophilic substitution reactions in bacterial enzymes . The carbamoylpropanoic acid analog (similarity score 0.89) introduces a carboxylic acid group, which may enhance solubility and enable ionic interactions in enzyme active sites .
Research Findings and Implications
- Antimicrobial Potential: Sulfonamide-isoxazole hybrids exhibit broad-spectrum activity against Gram-positive bacteria, attributed to sulfonamide’s inhibition of dihydropteroate synthase and the isoxazole ring’s resistance to metabolic degradation .
- Physicochemical Properties :
- The 4-chlorophenylsulfonyl group in the target compound likely increases electron-withdrawing effects, enhancing stability under physiological conditions compared to methyl or unsubstituted analogs .
- Crystallographic data for analogs (e.g., torsion angles of 4-methylbenzenesulfonamide derivatives) suggest that steric effects from substituents influence molecular packing and solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
